4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid
Overview
Description
4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid is an organic compound with the molecular formula C14H18N2O3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a cyclohexylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of benzoic acid with thionyl chloride to form benzoyl chloride.
Amidation Reaction: The benzoyl chloride is then reacted with cyclohexylamine to form N-cyclohexylbenzamide.
Carbamoylation: The N-cyclohexylbenzamide is further reacted with phosgene to introduce the carbamoyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of benzoic acid, thionyl chloride, cyclohexylamine, and phosgene are handled in industrial reactors.
Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to ensure maximum yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions include:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for other industrially important compounds.
Mechanism of Action
The mechanism of action of 4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and inhibiting enzyme activity.
Receptor Modulation: It can interact with cell surface receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(Cyclohexylamino)carbonyl]amino}butanoic acid
- 6-{[(Cyclohexylamino)carbonyl]amino}hexanoic acid
Comparison
4-{[(Cyclohexylamino)carbonyl]amino}benzoic acid is unique due to its aromatic benzoic acid core, which imparts distinct chemical properties compared to its aliphatic counterparts. The presence of the aromatic ring allows for additional substitution reactions and interactions, making it more versatile in synthetic and industrial applications.
Properties
IUPAC Name |
4-(cyclohexylcarbamoylamino)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13(18)10-6-8-12(9-7-10)16-14(19)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,17,18)(H2,15,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZSANSBOGSIBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701239732 | |
Record name | 4-[[(Cyclohexylamino)carbonyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701239732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144835-22-3 | |
Record name | 4-[[(Cyclohexylamino)carbonyl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144835-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(Cyclohexylamino)carbonyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701239732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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